molecular formula C11H22N2O3 B6325011 t-Butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate CAS No. 1207853-84-6

t-Butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate

Cat. No. B6325011
CAS RN: 1207853-84-6
M. Wt: 230.30 g/mol
InChI Key: UVHQBZOMYULIOZ-IUCAKERBSA-N
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Description

The compound “t-Butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate” is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom and five carbon atoms . The “t-Butyl” group is a common alkyl substituent in organic chemistry, known for its bulky nature . The “3S,4S” notation indicates the stereochemistry of the molecule, referring to the spatial arrangement of the atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom. The “t-Butyl” group would be attached to the piperidine ring, along with an amino group and a methoxy group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amino group (-NH2) is a common functional group that can participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions . The methoxy group (-OCH3) is an ether and is generally quite stable, but can be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of polar functional groups (like the amino and methoxy groups in this compound) can influence properties like solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Without specific information on “t-Butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate”, it’s difficult to provide detailed safety information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, or testing its efficacy in clinical trials .

properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-methoxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-9(15-4)8(12)7-13/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHQBZOMYULIOZ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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